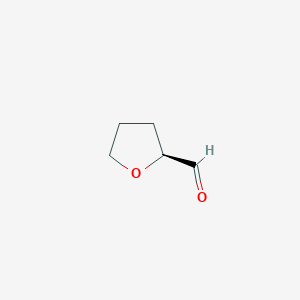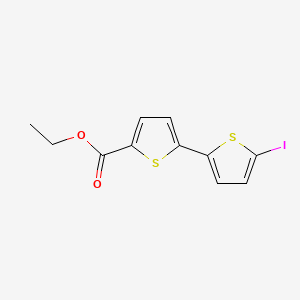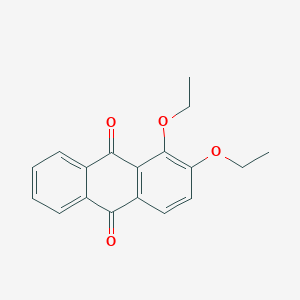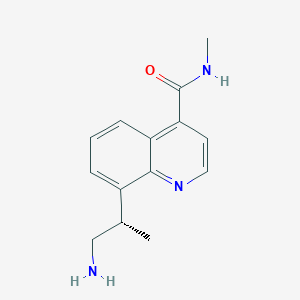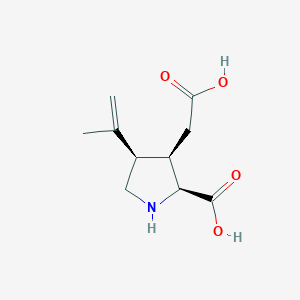
(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a pyrrolidine ring with carboxylic acid and methylethenyl substituents, makes it a valuable subject of study in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a carboxylic acid precursor under controlled conditions. The reaction may require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
化学反応の分析
Types of Reactions
(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylethenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
科学的研究の応用
(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity help understand its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- (2S,3R,4R)-2-Carboxy-4-(1-methylpropyl)-3-pyrrolidineacetic acid
- (2S,3R,4R)-2-Carboxy-4-(1-methylethyl)-3-pyrrolidineacetic acid
Uniqueness
The uniqueness of (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H15NO4 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
(2S,3R,4R)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m1/s1 |
InChIキー |
VLSMHEGGTFMBBZ-FJXKBIBVSA-N |
異性体SMILES |
CC(=C)[C@@H]1CN[C@@H]([C@@H]1CC(=O)O)C(=O)O |
正規SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
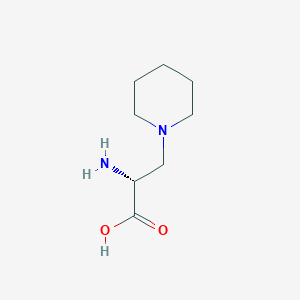
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)

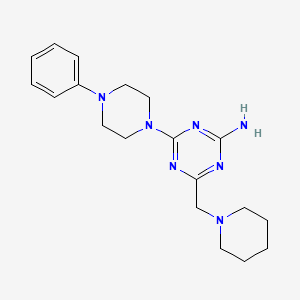
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
